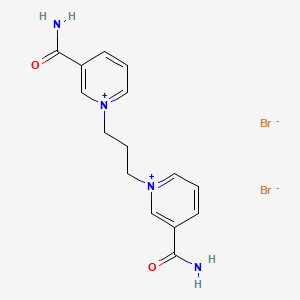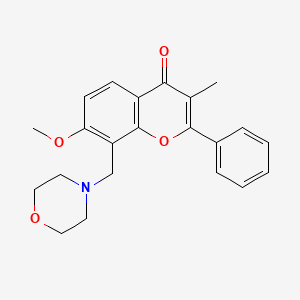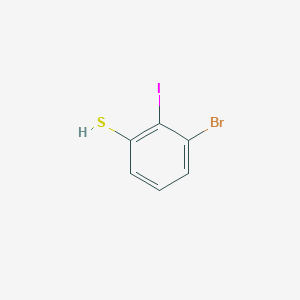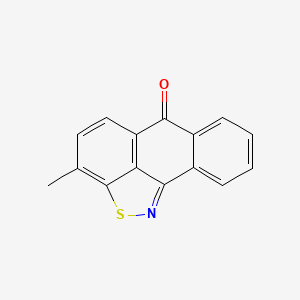
Pyridinium, 1,1'-trimethylenebis(3-carbamoyl-, dibromide, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . Pyridinium salts have been extensively studied due to their intriguing properties and wide range of applications in different fields.
Métodos De Preparación
The synthesis of pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the reduction of 1,1’-trimethylenebis(pyridinium) dibromide with sodium amalgam, which produces the cyclomers of 1,1’-trimethylene-bis(pyridinyl) diradical . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium amalgam for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original pyridinium salt.
Aplicaciones Científicas De Investigación
Pyridinium salts, including pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate), have numerous scientific research applications. They are used in the development of pyridinium ionic liquids, which have unique properties and are used in various industrial processes . Additionally, these compounds have shown potential as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . Their applications extend to materials science and biological research, particularly in gene delivery systems .
Mecanismo De Acción
The mechanism of action of pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) can be compared with other similar pyridinium salts, such as pyridinium, 1,1’-tetramethylenebis(3-carbamoyl-, dibromide). While both compounds share similar structural features, their unique properties and reactivity can differ based on the length of the alkyl chain and the presence of additional functional groups. This uniqueness makes each compound suitable for specific applications and research purposes.
Propiedades
Número CAS |
19293-84-6 |
|---|---|
Fórmula molecular |
C15H18Br2N4O2 |
Peso molecular |
446.14 g/mol |
Nombre IUPAC |
1-[3-(3-carbamoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C15H16N4O2.2BrH/c16-14(20)12-4-1-6-18(10-12)8-3-9-19-7-2-5-13(11-19)15(17)21;;/h1-2,4-7,10-11H,3,8-9H2,(H2-2,16,17,20,21);2*1H |
Clave InChI |
FCTKKXXFUCSLCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)CCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)






![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)

